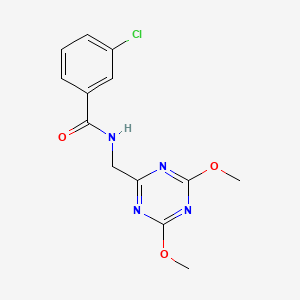

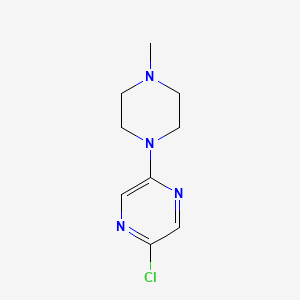

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide is a derivative of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), an organic triazine compound . DMTMM is commonly used for the activation of carboxylic acids, particularly for amide synthesis . It is one of the reagents used for amide coupling, one of the most common reactions in organic chemistry .

Synthesis Analysis

DMTMM is synthesized by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . This reaction was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis

The molecular structure of DMTMM is represented by the chemical formula C10H17ClN4O3 . The InChI string representation isInChI=1S/C10H17N4O3.ClH/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;/h4-7H2,1-3H3;1H/q+1;/p-1 . Chemical Reactions Analysis

DMTMM is used in various chemical reactions. It is used for the condensation of carboxylic acids and amines to form the corresponding amides . It can also be used for the esterification of carboxylic acids with alcohols to form the corresponding esters . DMTMM has also been applied to anhydride synthesis .Physical And Chemical Properties Analysis

DMTMM has a molar mass of 276.72 g·mol−1 . It is usually used in the chloride form but the tetrafluoroborate salt is also commercially available . It is a powder form substance .Scientific Research Applications

Heterocyclic Compound Transformation :

- A study explored the transformation of heterocyclic halogeno compounds with nucleophiles, contributing to the understanding of ring transformations in chemistry, particularly relevant to triazine derivatives (Geerts & Plas, 1978).

Reaction Scope with Amidines :

- Research on the reaction scope of methyl 1,2,3-triazine-5-carboxylate with alkyl and aryl amidines reveals significant insights into the reactivity of triazine derivatives, highlighting their potential in synthetic chemistry (Quiñones, Wu & Boger, 2021).

Cyclocondensation Reactions :

- Cyclocondensation of chlorine-containing enamides with amidines and hydrogen sulfide was investigated, providing valuable information on the synthesis and behavior of triazine-based compounds (Demidchuk et al., 2009).

Vibrational Spectroscopy Analysis :

- A study focused on the structure and vibrational spectra of benzoxazinone derivatives, including chlorinated and methylated ones, offering insights into the physical and chemical properties of related triazine compounds (Castillo et al., 2017).

Anti-Tubercular Application :

- Research on the synthesis of certain benzamide derivatives showcased their potential as anti-tubercular agents, demonstrating the medical application possibilities of triazine-related compounds (Nimbalkar et al., 2018).

Labeling for CCR1 Antagonist :

- A potent C-C chemokine receptor 1 (CCR1) antagonist with benzamide functionality underwent successful tritium labeling, showing the utility of triazine compounds in the development of labeled substances for biochemical research (Hong et al., 2015).

Synthesis of Novel Benzodifuranyl Compounds :

- The synthesis of new benzodifuranyl compounds derived from visnaginone and khellinone, with potential anti-inflammatory and analgesic properties, indicates the diverse chemical applications of triazine-based structures (Abu‐Hashem et al., 2020).

Efficient Amide Synthesis :

- Triazine-derived quaternary ammonium salts were identified as efficient agents for amide synthesis, highlighting the role of triazine compounds in sustainable chemical synthesis (Sole et al., 2021).

Aromatic Polyamides with Triazine Moieties :

- The synthesis of aromatic polyamides containing phenyl-1,3,5-triazine functional groups showcased their high thermal stability and solubility, relevant for material science applications (Yu et al., 2012).

Triazine Degradation in Plant Resistance :

- A study on the role of benzoxazinones in triazine resistance in plants provided insights into the environmental interactions and degradation mechanisms of triazine compounds (Willett et al., 2016).

Mechanism of Action

Target of Action

The primary target of 3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .

Mode of Action

The compound interacts with its targets through a process known as amide coupling , which is one of the most common reactions in organic chemistry . The mechanism of this coupling is similar to other common amide coupling reactions involving activated carboxylic acids .

First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The compound affects the biochemical pathway of amide synthesis . The activation of carboxylic acids and the subsequent formation of amides are crucial steps in this pathway . The downstream effects include the synthesis of other carboxylic functional groups such as esters and anhydrides .

Pharmacokinetics

The compound’s solubility in chloroform and methanol suggests that it may have good absorption and distribution characteristics

Result of Action

The result of the compound’s action is the formation of amides , esters , and anhydrides . These are important functional groups in organic chemistry and biochemistry, playing key roles in a wide range of biological processes and chemical reactions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is typically used in the chloride form , suggesting that the presence of chloride ions may enhance its activity. Additionally, the compound’s reactions usually proceed under atmospheric conditions without the need for drying of the solvent . This suggests that the compound is stable and active in a variety of environmental conditions.

Safety and Hazards

Future Directions

DMTMM has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines and for ligation of polysaccharides such as hyaluronic acid . Despite primarily being used for amide synthesis, DMTMM can also be used to make esters from the corresponding alcohol and carboxylic acid . These properties suggest that DMTMM has potential for further applications in organic synthesis.

properties

IUPAC Name |

3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O3/c1-20-12-16-10(17-13(18-12)21-2)7-15-11(19)8-4-3-5-9(14)6-8/h3-6H,7H2,1-2H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHQMJKRJDXUEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2376118.png)

![1-(4-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2376121.png)

![3-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2376124.png)

![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2376129.png)

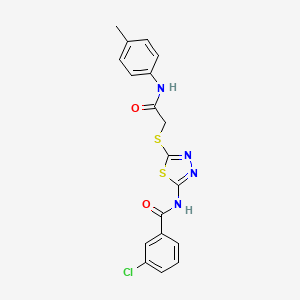

![4-Cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide](/img/structure/B2376130.png)

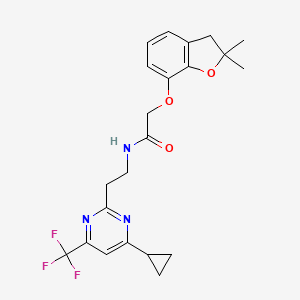

![N1-allyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2376132.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2376134.png)

![1-tert-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2376137.png)